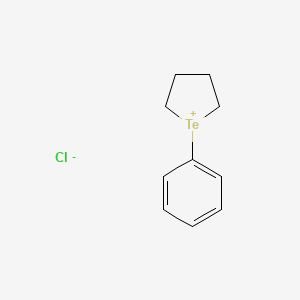
1-Phenyltellurolan-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyltellurolan-1-ium chloride is an organotellurium compound with the molecular formula C6H5TeCl. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of tellurium, a relatively rare element, adds to the compound’s distinctiveness and potential utility in specialized applications.
Méthodes De Préparation
The synthesis of 1-phenyltellurolan-1-ium chloride typically involves the reaction of phenyl telluride with a suitable chlorinating agent. One common method is the reaction of phenyl telluride with chlorine gas under controlled conditions. The reaction proceeds as follows:
C6H5TeH+Cl2→C6H5TeCl+HCl
In industrial settings, the production of this compound may involve more scalable methods, such as the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Phenyltellurolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reduction reactions can convert the compound back to phenyl telluride. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenyl telluroxide, while reduction with sodium borohydride regenerates phenyl telluride.
Applications De Recherche Scientifique
1-Phenyltellurolan-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. Its unique reactivity makes it valuable for studying tellurium chemistry.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying the biological effects of tellurium compounds.
Medicine: Research into the compound’s potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: In industrial applications, this compound can be used in the synthesis of specialized materials and catalysts.
Mécanisme D'action
The mechanism by which 1-phenyltellurolan-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Phenyltellurolan-1-ium chloride can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride (C6H5Te)2: This compound has two phenyl groups attached to tellurium and exhibits different reactivity and applications.
Phenyl telluride (C6H5TeH): The parent compound of this compound, it is less reactive and used in different synthetic applications.
Tellurophenium chloride (C6H5TeCl): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
88188-91-4 |
|---|---|
Formule moléculaire |
C10H13ClTe |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1-phenyltellurolan-1-ium;chloride |
InChI |
InChI=1S/C10H13Te.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
Clé InChI |
QYVKKZVRPDZCPG-UHFFFAOYSA-M |
SMILES canonique |
C1CC[Te+](C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
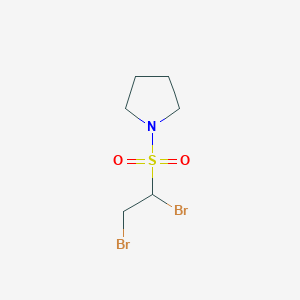
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
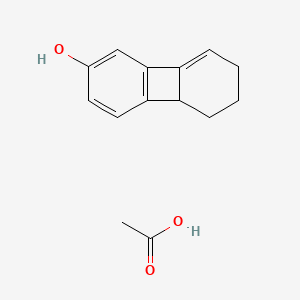

methanone](/img/structure/B14400474.png)
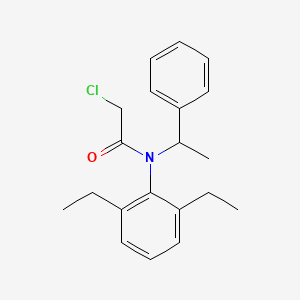
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
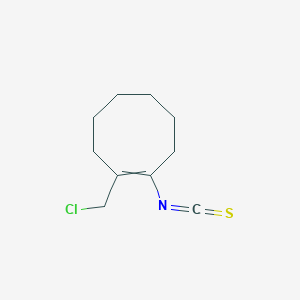
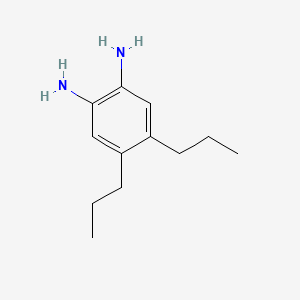
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
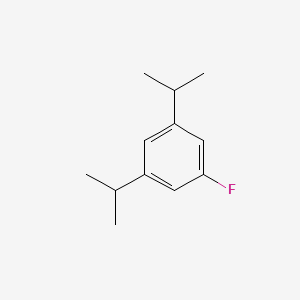
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
